molecular formula C13H11N5 B11871082 4,6-Quinazolinediamine, N-3-pyridinyl- CAS No. 899830-07-0

4,6-Quinazolinediamine, N-3-pyridinyl-

Cat. No.: B11871082
CAS No.: 899830-07-0
M. Wt: 237.26 g/mol
InChI Key: FGFYDVYGHFODLV-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N4-(PYRIDIN-3-YL)QUINAZOLINE-4,6-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazoline derivatives, which can exhibit different pharmacological activities depending on the substituents introduced during the reactions .

Scientific Research Applications

N4-(PYRIDIN-3-YL)QUINAZOLINE-4,6-DIAMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N4-(PYRIDIN-3-YL)QUINAZOLINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately exerting its pharmacological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(PYRIDIN-3-YL)QUINAZOLINE-4,6-DIAMINE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other quinazoline derivatives. Its pyridin-3-yl group enhances its binding affinity to certain molecular targets, making it a valuable compound for drug development .

Properties

CAS No.

899830-07-0

Molecular Formula

C13H11N5

Molecular Weight

237.26 g/mol

IUPAC Name

4-N-pyridin-3-ylquinazoline-4,6-diamine

InChI

InChI=1S/C13H11N5/c14-9-3-4-12-11(6-9)13(17-8-16-12)18-10-2-1-5-15-7-10/h1-8H,14H2,(H,16,17,18)

InChI Key

FGFYDVYGHFODLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC2=NC=NC3=C2C=C(C=C3)N

Origin of Product

United States

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